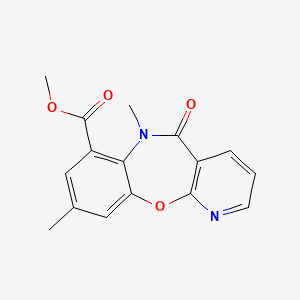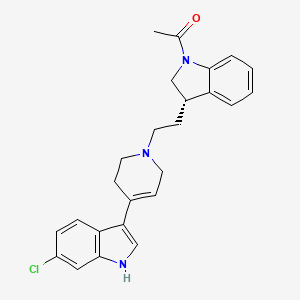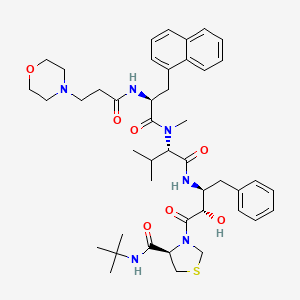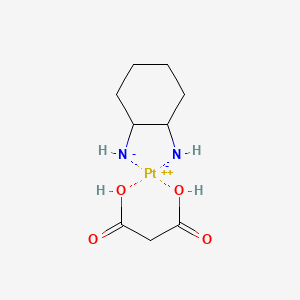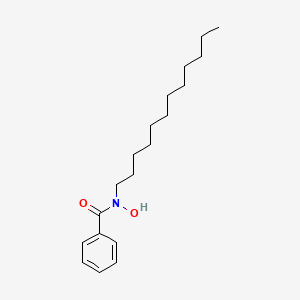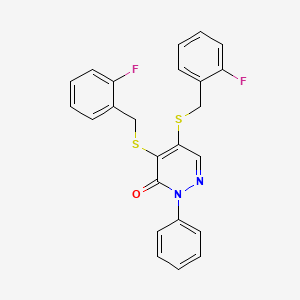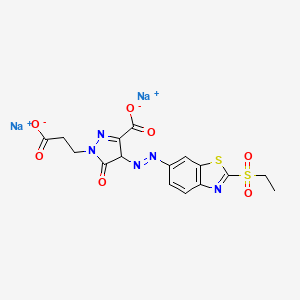![molecular formula C14H14N2O B12790745 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole CAS No. 22574-29-4](/img/structure/B12790745.png)
6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. It is known for its complex structure, which includes a pyridoindole core with methoxy and methyl substituents. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but methanesulfonic acid in methanol under reflux conditions has been reported to give good yields .
Industrial Production Methods
Industrial production of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to scale up the production process.
化学反应分析
Types of Reactions
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
科学研究应用
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the methoxy and methyl groups, making it less complex.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a tetrahydro ring, differing in saturation.
1-Methyl-9H-pyrido[3,4-b]indole: Similar but lacks the methoxy group.
Uniqueness
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups distinguishes it from other indole derivatives and may confer unique properties in terms of binding interactions and pharmacological effects.
属性
CAS 编号 |
22574-29-4 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
6-methoxy-1,9-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-11(6-7-15-9)12-8-10(17-3)4-5-13(12)16(14)2/h4-8H,1-3H3 |
InChI 键 |
AJSYZGYPCGTQSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1N(C3=C2C=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



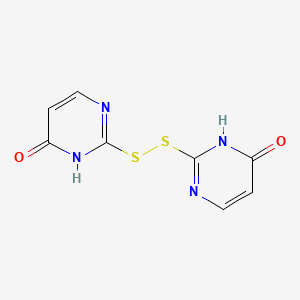
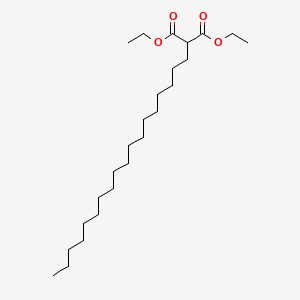
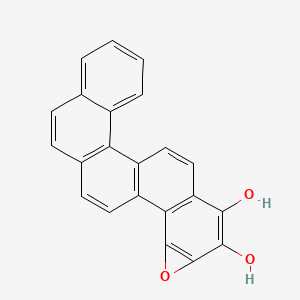
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)

